Product packaging for Zaragozic acid C(Cat. No.:CAS No. 146389-62-0)

Zaragozic acid C

Cat. No.: B1683546
CAS No.: 146389-62-0
M. Wt: 754.8 g/mol
InChI Key: KQMNJFMTGHRJHM-ZFSXNWTMSA-N
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Description

Historical Context of Zaragozic Acid Family Discovery

The discovery of the zaragozic acid family of natural products occurred in the early 1990s, emerging from independent research efforts by two prominent pharmaceutical groups: Merck and a collaboration involving Glaxo, Tokyo Noko University, and Mitsubishi Kasei Corporation. These compounds were identified during screenings for novel inhibitors of squalene (B77637) synthase, a crucial enzyme in the cholesterol biosynthesis pathway. nih.govapexbt.comagscientific.combioaustralis.comresearchgate.netsu.sedrugfuture.comcsic.esjst.go.jp

The name "zaragozic acid" originates from Zaragoza, Spain, near the Jalón river, where an unidentified sterile fungal culture producing these compounds was discovered. drugfuture.comwikipedia.org The initial characterization efforts led to the isolation and identification of several key analogues, including zaragozic acids A, B, and C. These early members were derived from different fungal sources; zaragozic acid A was isolated from an unidentified sterile fungal culture, zaragozic acid B from Sporormiella intermedia, and zaragozic acid C from Leptodontium elatius. apexbt.comwikipedia.orgacs.orgnih.gov

Structurally, the zaragozic acids are defined by a common and intricate bicyclic core, specifically a 4,8-dioxabicyclo[3.2.1]octane system, also described as a 2,8-dioxabicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid core. nih.govapexbt.comdrugfuture.comcsic.eswikipedia.orgnih.gov While sharing this complex central scaffold, individual zaragozic acid analogues are distinguished by variations in their 1-alkyl and 6-acyl side chains. nih.govdrugfuture.comcsic.eswikipedia.orgnih.gov

Significance within Natural Product Chemistry

The zaragozic acids hold significant importance in natural product chemistry primarily due to their potent biological activities and their challenging chemical architecture. As fungal metabolites, they represent a rich source of bioactive compounds. nih.govapexbt.comagscientific.combioaustralis.comresearchgate.netdrugfuture.comnih.gov

Their most notable biological activity is their capacity to act as highly potent competitive inhibitors of squalene synthase (Ki values in the picomolar range). apexbt.comacs.orgnih.govscielo.br Squalene synthase catalyzes the first committed step in the biosynthesis of sterols, mediating the reductive dimerization of farnesyl pyrophosphate to produce squalene. cenmed.com By inhibiting this enzyme, zaragozic acids effectively block cholesterol synthesis, which has positioned them as promising lead structures for the development of cholesterol-lowering agents. nih.govapexbt.comagscientific.combioaustralis.comresearchgate.netacs.orgnih.gov

Beyond their role in cholesterol regulation, zaragozic acids also exhibit potent antifungal properties by inhibiting fungal ergosterol (B1671047) synthesis, a sterol essential for fungal cell membranes. nih.govagscientific.combioaustralis.comresearchgate.netdrugfuture.com Furthermore, modified zaragozic acids have been reported to inhibit ras farnesyl protein transferase at nanomolar concentrations, suggesting potential relevance in antitumor research. acs.orgscielo.br The intricate and highly oxygenated bicyclic core, featuring multiple chiral centers and quaternary carbons, presents a formidable challenge for synthetic chemists, contributing to their significance as targets for total synthesis efforts and the development of novel synthetic methodologies. csic.esjst.go.jpacs.orgresearchgate.netorganic-chemistry.org

Overview of this compound as a Key Analogue

This compound is recognized as one of the fundamental and earliest identified analogues within the zaragozic acid family. apexbt.comwikipedia.orgnih.gov It shares the characteristic 2,8-dioxabicyclo[3.2.1]octane core, which is adorned with several functional groups, including three hydroxycarbonyl (B1239141) groups (at C3, C4, and C5), two hydroxyl groups (at C4 and C7), one acyloxy group (at C6), and an alkyl group (at C1). acs.orgresearchgate.net The specific structures of its 1-alkyl and 6-acyl side chains differentiate it from other family members. nih.govdrugfuture.comcsic.eswikipedia.orgnih.gov

As a potent inhibitor of squalene synthase, this compound exhibits a high affinity for the enzyme. Comparative studies have shown its inhibitory potency against rat liver squalene synthase. apexbt.comacs.orgnih.gov

Table 1: Apparent Ki Values for Zaragozic Acids A, B, and C against Rat Liver Squalene Synthase apexbt.comacs.orgnih.gov

CompoundApparent Ki Value (pM)
Zaragozic Acid A78
Zaragozic Acid B29
This compound45

The complex stereochemistry of this compound, particularly the presence of contiguous C4- and C5-fully substituted carbons and six consecutive stereocenters (C1, C3, C4, C5, C6, C7), including three quaternary carbons (C1, C4, C5), has made it a compelling target for total synthesis. csic.esacs.orgscielo.brresearchgate.netorganic-chemistry.org Numerous research groups, including those led by Carreira, Johnson, and Inoue, have undertaken significant synthetic endeavors to construct this molecule, developing innovative strategies such as photochemical C(sp3)–H acylation to address its architectural challenges. jst.go.jpacs.orgscielo.brresearchgate.netorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H50O14 B1683546 Zaragozic acid C CAS No. 146389-62-0

Properties

CAS No.

146389-62-0

Molecular Formula

C40H50O14

Molecular Weight

754.8 g/mol

IUPAC Name

(1S,3S,4S,5R,6R,7R)-1-[(4R,5R)-4-acetyloxy-5-methyl-6-phenylhexyl]-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid

InChI

InChI=1S/C40H50O14/c1-25(15-12-20-28-16-6-4-7-17-28)14-10-11-22-31(42)52-33-32(43)38(53-34(35(44)45)39(50,36(46)47)40(33,54-38)37(48)49)23-13-21-30(51-27(3)41)26(2)24-29-18-8-5-9-19-29/h4-10,14,16-19,25-26,30,32-34,43,50H,11-13,15,20-24H2,1-3H3,(H,44,45)(H,46,47)(H,48,49)/b14-10+/t25-,26+,30+,32+,33+,34+,38-,39+,40-/m0/s1

InChI Key

KQMNJFMTGHRJHM-ZFSXNWTMSA-N

Isomeric SMILES

C[C@H](CCCC1=CC=CC=C1)/C=C/CCC(=O)O[C@@H]2[C@H]([C@]3(O[C@@H]([C@]([C@@]2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC[C@H]([C@H](C)CC4=CC=CC=C4)OC(=O)C)O

Canonical SMILES

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zaragozic acid C;  L-697350;  L 697350;  L697350;  L-697,350;  L 697,350;  L697,350; 

Origin of Product

United States

Biological Activities and Mechanisms of Action

Squalene (B77637) Synthase Inhibition by Zaragozic Acid C

This compound is recognized for its potent inhibitory effect on squalene synthase (SQS), an enzyme that catalyzes the first committed step in sterol synthesis: the reductive condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. smolecule.comnih.govmdpi.com This inhibition is crucial for disrupting the downstream production of cholesterol. smolecule.commdpi.com

This compound acts as a potent competitive inhibitor of rat liver squalene synthase. researchgate.netnih.govpnas.orgcdnsciencepub.com Kinetic studies have determined an apparent inhibition constant (K_i) for this compound to be 45 picomolar (pM). researchgate.netnih.govpnas.orgcdnsciencepub.comapexbt.com This places its inhibitory potency between that of zaragozic acid B (K_i = 29 pM) and zaragozic acid A (K_i = 78 pM), highlighting its significant affinity for the enzyme. researchgate.netnih.govapexbt.com

Zaragozic Acid Analog Apparent K_i (pM) for Rat Liver Squalene Synthase Inhibition Type
Zaragozic Acid A 78 researchgate.netnih.govapexbt.com Competitive
Zaragozic Acid B 29 researchgate.netnih.govapexbt.com Competitive
This compound 45 researchgate.netnih.govapexbt.com Competitive

The potent inhibition by this compound stems from its specific molecular interactions with the active site of squalene synthase.

While direct structural data for this compound complexed with human SQS are less extensively documented than for zaragozic acid A, studies on zaragozic acid A, a closely related analog, provide insights into the general mechanism. Zaragozic acid A binding induces local conformational changes within the substrate-binding pocket of human SQS. nih.govebi.ac.ukresearchgate.net This conformational alteration is critical for inhibiting enzymatic activity. The C-6 acyl group of zaragozic acid A, and by extension likely this compound, is observed to extend into the cofactor cavity, further contributing to the enzyme's altered state. nih.govebi.ac.ukresearchgate.net These induced changes disrupt the enzyme's catalytic cycle, effectively blocking the conversion of farnesyl pyrophosphate to squalene. smolecule.comscbt.com

A key aspect of this compound's mechanism of action is its ability to mimic the reaction intermediate, presqualene diphosphate (B83284) (PSPP). researchgate.netsmolecule.comnih.gov Squalene synthase catalyzes the conversion of two farnesyl pyrophosphate molecules into squalene via a cyclopropyl-containing intermediate, PSPP. nih.govmdpi.com Zaragozic acids, including this compound, possess a cyclic core structure with acidic functions that bear a gross structural analogy to PSPP, particularly in their cyclic core and the presence of three negative charges. researchgate.net This structural resemblance allows this compound to bind effectively to the active site of SQS, thereby competitively inhibiting the enzyme by occupying the site normally designated for PSPP. smolecule.comnih.gov

Molecular Basis of Squalene Synthase Interaction with this compound

Inhibition of Cholesterol Biosynthesis in Cellular and in vivo Models

The inhibition of squalene synthase by this compound directly impacts the broader cholesterol biosynthesis pathway, leading to reduced cholesterol levels in various biological systems. nih.govsmolecule.com

In cellular models, zaragozic acids, including this compound, have been shown to inhibit cholesterol synthesis. researchgate.netnih.govapexbt.comacs.org Specifically, in human liver HepG2 cells, zaragozic acids dose-dependently reduce cholesterol synthesis. researchgate.netnih.govsmolecule.comapexbt.comacs.orgcenmed.com For instance, treatment of human neuroblastoma cells with 50 µM zaragozic acid resulted in approximately a 30% reduction in cellular cholesterol and a significant increase in α-secretase activity, an effect comparable to that observed with statins. researchgate.net In human promyelocytic HL-60 cells, treatment with 60 µmol/L zaragozic acid for three days led to a notable reduction in cellular cholesterol content, from 6.01 ± 0.4 µg/mg of cell protein in control cells to 1.46 ± 0.2 µg/mg in treated cells. aacrjournals.org This inhibition of squalene synthase in cells is accompanied by an accumulation of label from [3H]mevalonate into farnesyl diphosphate, farnesol, and organic acids, indicating a blockade at the squalene synthesis step. researchgate.netnih.govapexbt.comacs.orgebi.ac.uk

Cell Type This compound Concentration Effect on Cholesterol Synthesis / Cellular Cholesterol Citation
HepG2 cells Not specified, dose-dependent Reduced cholesterol synthesis researchgate.netnih.govsmolecule.comapexbt.comacs.orgcenmed.com
Human Neuroblastoma cells 50 µM ~30% reduction in cellular cholesterol researchgate.net
Human HL-60 cells 60 µmol/L Reduced cholesterol content (from 6.01 ± 0.4 to 1.46 ± 0.2 µg/mg cell protein) aacrjournals.org

In in vivo models, zaragozic acids have also demonstrated efficacy in inhibiting cholesterol synthesis. Zaragozic acid A, a close congener, has been shown to inhibit acute hepatic cholesterol synthesis in mice. researchgate.netnih.govapexbt.comacs.org Studies in mice bearing RMA lymphoma and Lewis lung carcinoma (LLC) tumors revealed that zaragozic acids inhibit tumor growth by blocking the cholesterol pathway at the squalene level. nih.gov In marmosets, a species with a lipoprotein profile similar to humans, zaragozic acid A has been observed to lower serum cholesterol by up to 75%. ebi.ac.uk The inhibition of squalene synthase in vivo by zaragozic acids leads to a decrease in plasma cholesterol levels and an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels, suggesting enhanced clearance of LDL from the bloodstream. smolecule.comapexbt.com

In vivo Studies on Hepatic Cholesterol Synthesis Inhibition

Zaragozic acids, including this compound, have demonstrated significant inhibitory effects on hepatic cholesterol synthesis in in vivo models. These compounds are potent competitive inhibitors of rat liver squalene synthase. apexbt.comnih.govpnas.org Studies in mice have shown that zaragozic acid A, a closely related analog, effectively inhibits acute hepatic cholesterol synthesis. apexbt.comnih.govpnas.orgacs.org This inhibition is characterized by a notable accumulation of cholesterol precursors, such as farnesyl diphosphate (FPP), farnesol, and other organic acids, within the cells. apexbt.comnih.govpnas.orgacs.org This accumulation is a direct consequence of the blocked enzymatic step in the cholesterol biosynthesis pathway.

Accumulation of Cholesterol Precursors Due to Squalene Synthase Inhibition

Squalene synthase (SQS) plays a crucial role in the cholesterol biosynthesis pathway, catalyzing the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. acs.orgcenmed.comfishersci.cafishersci.se Zaragozic acids, including this compound, are known as picomolar competitive inhibitors of this enzyme. apexbt.comnih.govpnas.orgacs.org The potent inhibition of squalene synthase by this compound and its analogs leads to a buildup of earlier intermediates in the mevalonate (B85504) pathway, particularly farnesyl diphosphate. apexbt.comnih.govpnas.orgacs.org This mechanism is central to their cholesterol-lowering potential.

The inhibitory constants (Ki values) for zaragozic acids A, B, and C against rat liver squalene synthase illustrate their remarkable potency:

Zaragozic AcidKi Value (pM) apexbt.comnih.govpnas.orgacs.org
A78
B29
C45

Inhibition of Fungal Ergosterol (B1671047) Synthesis

Ergosterol is an essential sterol in fungal cell membranes, serving a function analogous to cholesterol in mammalian cells. nih.govmpg.denih.govfishersci.ca Its biosynthesis pathway shares common early steps with cholesterol synthesis, with squalene serving as a key intermediate. fishersci.cafishersci.se Zaragozic acids, including zaragozic acid A, are known as potent inhibitors of fungal squalene synthase. nih.govlipidmaps.org Given that this compound is a highly effective inhibitor of squalene synthase, it is expected to similarly disrupt the synthesis of ergosterol in fungal organisms, thereby impacting their cellular integrity and viability.

Antifungal Activities

The disruption of ergosterol synthesis is a well-established mechanism for antifungal activity, as ergosterol is vital for fungal cell membrane structure and function. nih.gov By potently inhibiting squalene synthase, an enzyme critical for sterol biosynthesis in both mammalian and fungal systems, zaragozic acids, including this compound, interfere with the production of this essential fungal sterol. This interference is the basis for their observed or inferred antifungal properties.

Antimicrobial Properties via Dehydrosqualene Synthase Inhibition

Dehydrosqualene synthase (CrtM) is an enzyme involved in the biosynthesis of staphyloxanthin, a carotenoid pigment found in Staphylococcus aureus. frontiersin.orgidrblab.net Inhibition of CrtM has been shown to increase the susceptibility of S. aureus to immune clearance, suggesting its potential as a target for antimicrobial therapeutics. frontiersin.org However, no specific research findings or data tables directly link this compound to the inhibition of dehydrosqualene synthase.

Inhibition of Ras Farnesyl Protein Transferase

Beyond their effects on sterol biosynthesis, zaragozic acids, including this compound, have also been identified as inhibitors of Ras farnesyl protein transferase (FPTase). nih.gov This enzyme is crucial for the post-translational modification of Ras proteins, a process known as farnesylation, which is essential for their proper localization and function in cell signaling pathways, often implicated in cancer development. acs.orgmedchemexpress.com Studies have shown that zaragozic acids D and D2, which are related to this compound, inhibit farnesyl transferase with IC50 values of 100 nM. nih.govmedchemexpress.commedchemexpress.eumedchemexpress.com This activity suggests a potential role for this compound in antitumor strategies by disrupting Ras signaling.

Biosynthesis and Metabolic Pathways

Fungal Production of Zaragozic Acids

The production of zaragozic acids is observed across a broad taxonomic range of Ascomycotina and their anamorphic states. nih.govresearchgate.net

Zaragozic acid C was initially isolated and characterized from Leptodontium elatius. acs.orgnih.govcdnsciencepub.comresearchgate.net Other zaragozic acid analogues are produced by various fungal species. For instance, zaragozic acid A is produced by several fungi, including Phoma sp. C2932 (also known as squalestatin 1 producer) and Sporormiella intermedia. acs.orgwikidata.orgnih.gov Zaragozic acid B is predominantly produced by strains of Sporormiella intermedia. cdnsciencepub.comresearchgate.net Amauroascus niger produces zaragozic acids D and D2, while Leptodontium elatius also produces zaragozic acids E and F. cdnsciencepub.comresearchgate.netwikipedia.org Mollisia sp. SANK 10294 has been identified as a producer of novel zaragozic acids, including F-10863A, B, C, and D, with F-10863A being identical to zaragozic acid D3. nih.gov

Table 1: Fungal Producers of Zaragozic Acid Analogues

Zaragozic Acid AnalogueProducing Organism(s)
This compoundLeptodontium elatius acs.orgnih.govcdnsciencepub.comresearchgate.net
Zaragozic Acid AUnidentified sterile fungal culture, Phoma sp. C2932, Sporormiella intermedia, Exserohilum khartoumense acs.orgwikidata.orgnih.gov
Zaragozic Acid BSporormiella intermedia acs.orgcdnsciencepub.comresearchgate.net
Zaragozic Acid D, D2Amauroascus niger cdnsciencepub.comresearchgate.netwikipedia.orgnih.gov
Zaragozic Acid E, FLeptodontium elatius cdnsciencepub.comresearchgate.netnih.gov
Zaragozic Acid D3 (F-10863A), F-10863B, C, DMollisia sp. SANK 10294 nih.gov

The production of zaragozic acids, including this compound, typically involves fermentation processes. For this compound, a two-stage fermentation process has been described using Leptodontium elatius var. elatius ATCC 70411. researchgate.net Mycelial growth is initially achieved in a medium (Medium A) and then inoculated onto a solid-state fermentation medium (Medium E). researchgate.net

Medium E for this compound production consists of 10 grams of cracked corn per nonbaffled 250-ml Erlenmeyer flask and 10 ml of a base liquid (Base liquid 2). researchgate.net Base liquid 2 contains specific components: 0.2 g of ardamine PH, 0.1 g of KH2PO4, 0.1 g of MgSO4-7H20, 0.1 g of sodium tartrate, 0.01 g of FeSO4-7H2O, and 0.01 g of ZnSO4-7H2O per liter. researchgate.net The fungal culture is incubated on this medium for 21 days at 25°C, followed by extraction with methanol (B129727) to obtain this compound. researchgate.net

Optimization of fermentation conditions is crucial for maximizing secondary metabolite production. While specific detailed optimization studies for this compound are not extensively documented in the provided snippets, general principles of fermentation optimization for secondary metabolites involve adjusting carbon and nitrogen sources, temperature, pH, and aeration. frontiersin.orgmdpi.com For instance, the optimal fermentation time for certain secondary metabolites can be around 100 hours, and nutrient ratios like glucose to nitrogen are critical. frontiersin.org

Proposed Biosynthetic Pathways of this compound

The core biosynthetic route for zaragozic acids is proposed to proceed via a polyketide synthase pathway. This pathway involves the incorporation of 10 acetates, 4 methyls from methionines, 1 succinate, and 1 benzoic acid. wikipedia.org

The biosynthesis of zaragozic acids, including this compound, is believed to involve alkyl citrate (B86180) intermediates. nih.govresearchgate.netresearchgate.net The unique 2,8-dioxobicyclo[3.2.1]octane core, common to all zaragozic acids, is thought to be derived from the chemical modification of citric acid. unimelb.edu.au Research groups have pursued the total synthesis of complex fungal metabolites like this compound, confirming the involvement of alkyl citrate natural products. unimelb.edu.auunimelb.edu.au

Zaragozic acids share a common bicyclic core but differ in their 1-alkyl and 6-acyl side chains. nih.govacs.orgresearchgate.net This structural variation suggests that different side chain precursors are incorporated during the biosynthetic process, leading to the diverse array of zaragozic acid analogues. The biosynthesis involves the assembly of the core structure, followed by modifications that dictate the specific analogue produced. nih.govacs.org

Directed Biosynthesis for Novel Zaragozic Acid Analogues

Directed biosynthesis is a strategy employed to produce new members of the zaragozic acid family. nih.govresearchgate.netresearchgate.net This approach involves exogenously supplying specific precursors to the fungal cultures, which are then incorporated into the biosynthetic pathway to yield novel analogues. ebi.ac.uknih.gov

For example, analogues of zaragozic acid A have been produced by supplying an unidentified sterile fungus with various carboxylic acids, such as 2-thiophenecarboxylic acid, 3-thiophenecarboxylic acid, 2-furoic acid, 2-fluorobenzoic acid, 3-fluorobenzoic acid, or 4-fluorobenzoic acid. ebi.ac.uknih.govfishersci.be These supplied acids lead to analogues where the phenyl group at C-6' of the C-1 alkyl side chain of natural zaragozic acid A is replaced by 2-thiophenyl, 3-thiophenyl, 2-furyl, o-fluorophenyl, m-fluorophenyl, or p-fluorophenyl groups, respectively. ebi.ac.uknih.gov All these new analogues maintain picomolar inhibitory activity against squalene (B77637) synthase in vitro. ebi.ac.uknih.gov This demonstrates the potential of directed biosynthesis to generate structurally diverse zaragozic acid compounds with maintained biological activity.

Compound Names and PubChem CIDs

Chemical Synthesis Approaches

Total Synthesis of Zaragozic Acid C

Total syntheses of this compound have been achieved through multiple convergent strategies. jst.go.jpnih.gov These synthetic endeavors aim to precisely assemble the complex 2,8-dioxabicyclo[3.2.1]octane core, which is densely oxygenated and contains multiple stereocenters. acs.orgnih.govacs.orgresearchgate.netnih.gov

Strategies for the Bicyclic Core Structure Construction

The construction of the bicyclic core, particularly the installation of the contiguous C4- and C5-fully substituted carbons, represents a significant synthetic challenge. acs.orgnih.govacs.orgresearchgate.net Several distinct approaches have been developed to address this.

One prominent strategy for constructing the this compound core involves a tandem carbonyl ylide formation/1,3-dipolar cycloaddition. jst.go.jpnih.govnih.govsemanticscholar.orgebi.ac.ukpharm.or.jp20.210.105 This approach typically begins with a carbonyl ylide precursor, which can be synthesized from readily available chiral starting materials such as di-tert-butyl D-tartrate. acs.orgnih.gov

A key step in this strategy involves the reaction of an α-diazo ester, serving as the carbonyl ylide precursor, with an alkyne (e.g., 3-butyn-2-one) in the presence of a catalytic amount of a dirhodium(II) catalyst, such as [Rh2(OAc)4]. acs.orgnih.govpharm.or.jp This reaction yields the desired cycloadduct as a single diastereomer. acs.orgnih.gov Subsequent dihydroxylation of the enone cycloadduct, followed by a series of transformations, allows for the construction of the fully functionalized 2,8-dioxabicyclo[3.2.1]octane core. acs.orgnih.gov This strategy is noted for its high convergency and flexibility, facilitating the elongation of the C1 alkyl side chain through olefin cross-metathesis. jst.go.jpnih.govpharm.or.jp

Another first-generation synthetic strategy for this compound involves the simultaneous creation of the C4 and C5 quaternary stereocenters through an Sn(OTf)2-promoted aldol (B89426) coupling reaction. jst.go.jpnih.govebi.ac.ukpharm.or.jpthieme-connect.com This reaction typically occurs between an α-keto ester and a silyl (B83357) ketene (B1206846) thioacetal, often derived from L- and D-tartaric acids. jst.go.jpnih.govebi.ac.ukpharm.or.jp Following this crucial aldol coupling, the bicyclic core structure is constructed via an acid-catalyzed internal ketalization, performed under kinetically controlled conditions. jst.go.jpnih.govebi.ac.uk

A notable and more recent approach to the total synthesis of this compound utilizes a two-step photochemical C(sp3)–H acylation. acs.orgnih.govacs.orgresearchgate.netthieme-connect.comnih.govfigshare.com This strategy addresses the challenge of installing the contiguous C4- and C5-fully substituted carbons. acs.orgnih.govacs.orgresearchgate.net A persilylated d-gluconolactone derivative is typically used as a starting material, which is then derivatized to incorporate a 1,2-diketone moiety at the C5-tetrasubstituted center. acs.orgnih.govacs.orgresearchgate.net

The key transformation is a Norrish–Yang cyclization of this diketone intermediate, typically performed under violet LED irradiation. acs.orgnih.govacs.orgresearchgate.netnih.govfigshare.com This photochemically induced reaction regio- and stereoselectively transforms an electron-rich tertiary C(sp3)–H bond at C4 into a C(sp3)–C bond, yielding an α-hydroxycyclobutanone. acs.orgnih.govacs.orgresearchgate.net Subsequent oxidative opening of this cyclobutanone (B123998) leads to a densely functionalized intermediate, which can then be converted into this compound through a series of functional group transformations. acs.orgnih.govacs.orgresearchgate.net The use of microflow systems with violet LED irradiation has been shown to improve the efficiency and scalability of this transformation. acs.orgresearchgate.net

A summary of the yield for the Norrish-Yang cyclization step under different LED conditions is provided below:

LED TypeWavelength (nm)Yield (%)
Violet LED40585 (NMR)
Blue LED46526 (NMR)
Blue LED-26

acs.orgresearchgate.net

Jeffrey S. Johnson developed a silyl glyoxylate (B1226380) cascade approach for the synthesis of the oxygenated backbone fragment of this compound. nih.govorganic-chemistry.orgresearchgate.net This method utilizes silyl glyoxylates as dipolar glycolic acid synthons. nih.govebi.ac.ukfgcu.edunih.gov The strategy involves a cascade reaction where a nucleophilic attack on the silyl glyoxylate triggers a acs.orgjst.go.jp-Brook rearrangement, forming a stabilized carbanion (enolate). nih.govfgcu.edunih.gov This enolate then reacts with an electrophile, resulting in the formation of two new bonds at the same carbon atom. nih.govfgcu.edunih.gov

In Johnson's synthesis, exposure of a specific precursor to vinyl magnesium bromide, followed by trapping with tert-butyl glyoxylate, led to the assembly of three stereogenic centers, including two quaternary centers, in a single step and as a single diastereomer. organic-chemistry.orgresearchgate.net This process allowed for the concurrent creation of the carbon skeleton and tetrahedral stereochemistry with minimal oxidation state changes or functional group adjustments in the core synthesis. nih.gov

While not as extensively detailed as other methods in the provided search results, epoxide cyclization reactions have been explored as a route to the core structure of zaragozic acids. acs.orgslideplayer.com These approaches often involve the use of double Sharpless asymmetric dihydroxylation reactions of dienes to establish stereochemistry at multiple contiguous centers (e.g., C3 to C6). ebi.ac.ukacs.orgresearchgate.netnih.gov Subsequent acid-mediated procedures, such as simultaneous acetonide deprotection, dithiane removal, and ketalization, can lead to the formation of the 2,8-dioxabicyclo[3.2.1]octane core. ebi.ac.ukacs.orgresearchgate.net

Stereocontrol Methodologies in this compound Synthesis

The successful synthesis of this compound hinges on the ability to control the formation of multiple stereocenters within its complex bicyclic core. Several innovative methodologies have been developed to achieve the required stereochemical precision.

Creation of Quaternary Stereocenters

The installation of quaternary stereocenters, particularly at the C4 and C5 positions of the this compound core, represents a formidable synthetic challenge. Jeffrey S. Johnson's synthesis employed an audacious silyl glyoxylate cascade approach to construct the oxygenated backbone fragment, which included five stereogenic centers, two of which were quaternary. This one-step sequence assembled three stereogenic centers, including both quaternary centers, as a single diastereomer. However, the resulting alcohol was racemic, necessitating the separation of the undesired enantiomer through selective oxidation. organic-chemistry.org

Another strategy for the simultaneous creation of C4 and C5 quaternary stereocenters was reported in Hashimoto's first-generation synthesis. This approach utilized a tin(II) triflate (Sn(OTf)2)-promoted aldol coupling reaction. This reaction was conducted between an α-keto ester and a silyl ketene thioacetal, both derived from L- and D-tartaric acids, respectively, to achieve the desired stereochemical outcome. jst.go.jpnih.govpharm.or.jp

More recently, Inoue and co-workers addressed the challenge of contiguous C4 and C5 fully-substituted carbons through a two-step photochemical C(sp3)–H acylation. Their approach involved the use of Norrish-Yang cyclization under violet LED irradiation, which regio- and stereoselectively transformed an electron-rich tertiary C(sp3)–H bond at C4 into a C(sp3)–C bond, leading to a densely functionalized intermediate. acs.orgresearchgate.net

Installation of Contiguous Stereocenters

Beyond quaternary centers, the precise control over contiguous stereocenters is crucial for the this compound core. A key feature in the total synthesis described by Armstrong et al. was the use of a double Sharpless asymmetric dihydroxylation reaction of a diene. This methodology effectively controlled the stereochemistry at four contiguous stereocenters, specifically from C3 to C6, within the bicyclic core. acs.orgresearchgate.netnih.govebi.ac.uk

Johnson's silyl glyoxylate cascade also demonstrated the ability to assemble three contiguous stereogenic centers of the carbon skeleton in the correct oxidation state, minimizing the need for subsequent oxidation state adjustments. nih.gov Furthermore, a carbonyl ylide cycloaddition strategy has been successfully employed to assemble the core structure of zaragozic acids A and C with high stereocontrol. pharm.or.jpnih.govlookchem.com

Asymmetric Dihydroxylation Reactions

Asymmetric dihydroxylation (AD) reactions, particularly the Sharpless asymmetric dihydroxylation, have been instrumental in establishing the stereochemistry of multiple hydroxyl groups in this compound synthesis. This reaction typically involves the use of osmium tetroxide (OsO4) as the primary oxidant. acs.orgresearchgate.netnih.govebi.ac.ukfigshare.com To make the process catalytic and more practical, a stoichiometric amount of a co-oxidant is employed to regenerate the OsO4. N-methylmorpholine N-oxide (NMO or NMMO) is a commonly used co-oxidant for this purpose, allowing for the use of catalytic quantities of the highly toxic and expensive osmium tetroxide in vicinal syn-dihydroxylation reactions. atamanchemicals.comwikipedia.org

Side Chain Elongation Methodologies

The this compound molecule features an alkyl side chain at the C1 position, and its efficient and stereoselective introduction is another critical aspect of its total synthesis.

Olefin Cross-Metathesis for Alkyl Side Chain Elongation

Olefin cross-metathesis has emerged as a powerful tool for the elongation of the C1 alkyl side chain in the synthesis of this compound. This methodology allows for the formation of new carbon-carbon double bonds between two different alkenes. In several synthetic strategies, an alkene intermediate serves as a common precursor for zaragozic acids, and the C1 alkyl side chain elongation is achieved through olefin cross-metathesis. This reaction is often facilitated by the use of specific ruthenium-based catalysts, such as Blechert's catalyst or various generations of Grubbs catalysts, known for their efficiency and selectivity in such transformations. jst.go.jpnih.govpharm.or.jpacs.orgresearchgate.netnih.gov

Dithiane-Based Strategies for Side Chain Introduction

Dithiane-based strategies have been successfully employed for the introduction of the C1 side chain of this compound. A notable example involves the reaction between the anion derived from a dithiane monosulfoxide and a core aldehyde. This approach allows for the controlled introduction of the alkyl side chain, followed by subsequent transformations. The utility of dithianes in natural product synthesis, particularly for carbon-carbon bond formation, is well-established, and their application in this compound synthesis highlights their versatility in complex molecule construction. acs.orgresearchgate.netnih.govebi.ac.uk

Phenylcyclopropyl Carbinol Cleavage for Subunit Assembly

In the preparation of the C(1)-C(6') subunit of this compound, a specific and efficient method involving the regioselective opening of a phenylcyclopropyl carbinol has been described. researchgate.net This crucial step installed the C(5') methyl-bearing stereocenter by utilizing Pearlman's catalyst (1 atm H₂) in the presence of 2% triflic acid/methanol (B129727). researchgate.net This approach highlights the utility of specific cleavage reactions for the precise assembly of complex molecular fragments. researchgate.net

Development of Novel Synthetic Methodologies Inspired by this compound

The inherent complexity of this compound has driven the development of innovative synthetic methodologies that extend beyond its direct synthesis, offering new tools for organic chemists. The challenges posed by its densely functionalized and stereochemically rich core have inspired advancements in areas such as asymmetric catalysis and site-selective C(sp³)–H functionalization. acs.orgnih.govpharm.or.jp

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis plays a pivotal role in the enantioselective synthesis of this compound, given the molecule's numerous stereogenic centers. researchgate.netpharm.or.jpnih.govacs.org The Sharpless asymmetric dihydroxylation reaction, for instance, was a key feature in Carreira's total synthesis, enabling the precise control of stereochemistry at multiple contiguous centers (C3 to C6) within the this compound core. researchgate.netnih.govacs.org This reaction is a powerful tool for introducing hydroxyl groups with high enantioselectivity. researchgate.netnih.gov

Furthermore, the development of chiral dirhodium(II) catalysts has been instrumental in achieving enantioselective transformations relevant to this compound synthesis. pharm.or.jp Hashimoto's second-generation strategy, which employed a tandem rhodium(II)-catalyzed carbonyl ylide formation/1,3-dipolar cycloaddition, exemplifies the application of such catalysts for assembling the core structure with high stereocontrol. jst.go.jpnih.govpharm.or.jpnih.gov These catalysts are known for their ability to mediate a broad spectrum of diazo carbonyl compound transformations under mild conditions, including intermolecular 1,3-dipolar cycloadditions via carbonyl ylide generation, with high levels of enantioselectivity. pharm.or.jp

Site-Selective C(sp³)–H Functionalization Strategies

The installation of the contiguous C4 and C5 fully substituted carbons within the this compound core represents a significant synthetic challenge. acs.orgnih.govresearchgate.net To address this, novel site-selective C(sp³)–H functionalization strategies have been developed, offering direct routes to complex C-C bond formation. acs.orgresearchgate.netdntb.gov.uacore.ac.uk

Inoue and co-workers reported a total synthesis of this compound that notably utilized a two-step photochemical C(sp³)–H acylation as a key transformation. acs.orgresearchgate.netdntb.gov.uascispace.com This approach involved the derivatization of persilylated D-gluconolactone into a compound featuring a 1,2-diketone moiety at the C5-tetrasubstituted center. acs.orgresearchgate.net Subsequent Norrish–Yang cyclization of this diketone under violet LED irradiation, followed by oxidative opening of the resulting α-hydroxycyclobutanone, regio- and stereoselectively transformed the electron-rich tertiary C(sp³)–H bond at C4 into a C(sp³)–C bond. acs.orgresearchgate.netscispace.com This process effectively generated a densely functionalized intermediate with the desired C4,5-stereochemical relationship. acs.orgresearchgate.net The strategic placement of an electron-withdrawing group (e.g., Bz) was crucial in decreasing the reactivity of proximal C6–H bonds, thereby permitting selective functionalization of the ethereal C4–H bond. acs.org This methodology provides a guide for designing site-selective C(sp³)–H functionalization in architecturally complex molecules containing multiple oxygen functionalities. acs.orgresearchgate.net The use of a microflow reactor and violet LED irradiation further enhanced the efficiency and scalability of this transformation. acs.orgresearchgate.netscispace.com

Pharmacological and Therapeutic Research Potential

Preclinical Development of Zaragozic Acid C as an Anticholesterolemic Agent

This compound belongs to a family of natural products that are powerful inhibitors of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. wikipedia.orgacs.org This enzyme catalyzes the first committed step in sterol synthesis, making it a key target for developing cholesterol-lowering therapies. wikipedia.org The zaragozic acids, including this compound, are recognized as picomolar competitive inhibitors of this enzyme. nih.govorganic-chemistry.org

Efficacy in Lowering Plasma Cholesterol Levels

The primary mechanism behind the anticholesterolemic potential of this compound is its potent inhibition of squalene synthase. acs.org Research has demonstrated that the zaragozic acid family effectively inhibits cholesterol synthesis in various preclinical models. nih.govnih.gov Studies on rat liver squalene synthase have determined specific inhibitory constants (Ki) for these compounds, highlighting their high affinity for the enzyme. nih.govresearchgate.net this compound, specifically, was found to have an apparent Ki value of 45 pM. acs.orgnih.govresearchgate.net This potent enzymatic inhibition translates to a reduction in cholesterol production in liver cells and has been shown to lower plasma cholesterol levels in primates. wikipedia.org In laboratory settings, zaragozic acids inhibited cholesterol synthesis in Hep G2 cells, a human liver cell line. acs.orgnih.gov

Inhibitory Potency of Zaragozic Acids Against Rat Liver Squalene Synthase
CompoundApparent Ki Value (pM)
Zaragozic Acid A78
Zaragozic Acid B29
This compound45

Impact on Hepatic Low-Density Lipoprotein Receptor mRNA Levels

Beyond the direct inhibition of cholesterol synthesis, the mechanism of action of zaragozic acids also involves the regulation of gene expression related to cholesterol homeostasis. Preclinical research has shown that treatment with zaragozic acid A led to an increase in the levels of hepatic low-density lipoprotein (LDL) receptor mRNA in rats. wikipedia.org An increase in LDL receptor mRNA would be expected to lead to a higher density of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.

Evaluation of this compound as an Antifungal Agent

The same mechanism that gives this compound its cholesterol-lowering potential also makes it a potent antifungal agent. Fungi, like mammals, rely on a sterol—ergosterol (B1671047)—for maintaining the integrity of their cell membranes. The synthesis of ergosterol also depends on the enzyme squalene synthase. wikipedia.org By inhibiting fungal squalene synthase, zaragozic acids block the production of ergosterol, leading to disruption of the fungal cell membrane and cell death. wikipedia.orgacs.org This fungicidal activity has been noted in various studies, positioning the zaragozic acids as promising compounds for the development of new antifungal therapies. acs.org

Assessment of this compound as an Antimicrobial Agent

While the antifungal properties of this compound are well-documented due to its specific mechanism of inhibiting sterol synthesis, there is limited scientific evidence to support its efficacy as a broad-spectrum antimicrobial or antibacterial agent. The primary target of this compound, squalene synthase, is central to sterol biosynthesis pathways, which are absent in most bacteria. Therefore, its potent activity is largely confined to eukaryotic organisms like fungi that produce sterols.

Research into this compound's Potential for Anti-tumor Applications

Emerging research has pointed towards a potential role for zaragozic acids in oncology. One area of investigation stems from the observation that these compounds can inhibit Ras farnesyl-protein transferase (FPTase). wikipedia.orgacs.org The Ras family of proteins are crucial signaling molecules that, when mutated, are implicated in approximately 30% of human cancers. nih.gov For Ras proteins to function, they must undergo a post-translational modification called farnesylation, a reaction catalyzed by FPTase. nih.gov By inhibiting this enzyme, it may be possible to prevent Ras from becoming biologically active, thereby blocking uncontrolled proliferative signals. nih.gov Zaragozic acids have been identified as mild, nanomolar inhibitors of FPTase, suggesting a potential avenue for anti-tumor therapeutic development. wikipedia.orgacs.org

Furthermore, early-stage research has indicated that zaragozic acids may serve as potentiating agents in cancer therapy. Specifically, they have been shown to enhance the effects of radiochemotherapy in the destruction of acute myeloid leukemia (AML) cell lines. nih.gov

Advanced Research Directions and Future Perspectives

Optimization of Zaragozic Acid C Derivatives for Enhanced Biological Activity and Selectivity

The core structure of this compound, a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane ring, provides a rigid scaffold, while its C-1 alkyl and C-6 acyl side chains offer opportunities for chemical modification to enhance biological activity and selectivity. acs.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to these side chains impact the inhibitory potency against squalene (B77637) synthase (SQS).

Research has shown that the nature of the two hydrophobic side chains is critical for potent inhibition. nih.gov For instance, while zaragozic acids A, B, and C differ in their side chains, they all exhibit picomolar inhibitory constants (Ki) against rat liver squalene synthase. nih.govnih.gov This indicates that the enzyme's active site can accommodate some variability in these lipophilic appendages.

Key findings from derivatization studies include:

C-6 Acyl Side Chain: Derivatives with shorter chains at the C-6 position have been shown to retain only a fraction (2–15%) of the SQS inhibitory activity compared to zaragozic acid A, which is structurally similar to this compound. nih.gov This suggests that the length and structure of this side chain are significant for optimal binding.

C-1 Alkyl Side Chain: Modifications at the C-1 position have also been explored. For example, substituting the ω-phenyl group with a ω-phenoxy group in some derivatives has been found to improve activity. nih.gov

The goal of these optimization efforts is to design derivatives with improved pharmacokinetic profiles and enhanced selectivity for squalene synthase over other enzymes, such as farnesyl-protein transferase, which zaragozic acids are also known to mildly inhibit. nih.govwikipedia.org

Zaragozic AcidKey Structural Difference (from Zaragozic Acid A)Apparent Ki value (pM) against Rat Liver Squalene Synthase
Zaragozic Acid AReference Compound78
Zaragozic Acid BDifferent C-1 and C-6 side chains29
This compoundDifferent C-1 and C-6 side chains45

Data sourced from Bergstrom, J. D., et al. (1993). nih.govnih.gov

Structural Biology Studies of this compound – Enzyme Complexes

Understanding the precise molecular interactions between this compound and its primary target, squalene synthase, is fundamental for rational drug design. While a crystal structure of this compound specifically complexed with the enzyme is not yet available, the published structure of the closely related zaragozic acid A with human squalene synthase provides critical insights. nih.gov

These structural studies reveal that zaragozic acid A binds in the active site of the enzyme, inducing a localized conformational change. nih.gov The inhibitor's bicyclic core and its numerous hydroxyl and carboxyl groups form a network of interactions with key amino acid residues in the enzyme's substrate-binding pocket. The C-6 acyl group extends into the cofactor binding cavity, further stabilizing the complex. nih.gov

Given the structural similarity between zaragozic acids A and C, it is highly probable that this compound adopts a similar binding mode. nih.govnih.gov Future research directions in this area include:

Crystallization of this compound with Squalene Synthase: Obtaining a high-resolution crystal structure of the human squalene synthase in complex with this compound would confirm its binding orientation and provide a precise template for designing new, more potent, and selective inhibitors.

Computational Modeling: Molecular docking and dynamic simulations can be used to model the interaction of various this compound derivatives with the enzyme's active site, helping to predict their binding affinities and guide synthetic efforts.

Cryo-Electron Microscopy (Cryo-EM): For membrane-bound enzymes like squalene synthase, cryo-EM could be a powerful tool to study the structure of the full-length enzyme-inhibitor complex in a more native-like environment.

These structural biology approaches are essential for elucidating the detailed mechanism of inhibition and for the structure-based design of next-generation squalene synthase inhibitors.

Strategies for Improving Synthetic Efficiency and Scalability of this compound

The complex, densely functionalized structure of this compound, featuring a unique 2,8-dioxabicyclo[3.2.1]octane core with six contiguous stereogenic centers, presents a formidable challenge for chemical synthesis. acs.orgnih.gov Over the years, numerous research groups have developed innovative strategies to construct this intricate molecule, with ongoing efforts focused on improving efficiency, stereocontrol, and scalability. nih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Early total syntheses laid the groundwork, but were often lengthy and low-yielding. nih.gov More recent approaches have focused on novel bond-forming strategies and process optimization.

Synthetic StrategyKey FeaturesPotential Advantages
Double Sharpless Asymmetric DihydroxylationControls stereochemistry at four contiguous centers (C3 to C6) from a diene precursor. nih.govHigh stereocontrol from a simple starting material.
Silyl (B83357) Glyoxylate (B1226380) Cascade/Controlled OligomerizationUses silyl glyoxylates as building blocks in a controlled oligomerization to rapidly assemble the carbon skeleton. nih.govorganic-chemistry.orgnih.govRapid, stereocontrolled formation of the core structure with minimal functional group manipulations. nih.govnih.gov
Carbonyl Ylide CycloadditionAn elegant approach to construct the complex bridged ketal system. organic-chemistry.orgnih.govEfficient formation of the core bicyclic structure.
Photochemical C(sp3)–H AcylationUtilizes a Norrish–Yang cyclization under violet LED irradiation in a microflow system to functionalize a C-H bond. acs.orgImproved efficiency and scalability without additional reagents; simplifies the synthetic scheme. acs.org

A significant recent advancement involves the use of a photochemical C(sp³)–H acylation. acs.org This method, implemented in a microflow system, has been shown to improve both the efficiency and scalability of a key transformation in the synthesis of this compound. acs.org Such process chemistry innovations are crucial for making these complex molecules more accessible for further biological investigation and potential therapeutic development. Future work will likely focus on further shortening synthetic routes, developing more convergent strategies, and applying new catalytic methods to overcome the remaining synthetic hurdles.

Exploration of Additional Pharmacological Activities of this compound and its Analogues

While initially identified as potent cholesterol-lowering agents through the inhibition of squalene synthase, the biological activities of zaragozic acids are not limited to this pathway. nih.govwikipedia.orgnih.gov Renewed interest in these molecules has been spurred by the discovery of other pharmacologically important properties. acs.org

Antifungal Activity: By inhibiting squalene synthase, zaragozic acids also block the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This makes them potent fungicidal compounds with potential applications as antifungal agents. nih.gov

Antitumor Potential: Zaragozic acids have been found to act as nanomolar inhibitors of ras farnesyl-protein transferase. acs.org This enzyme is a key target in cancer research because farnesylation is a critical post-translational modification required for the function of the Ras oncoprotein, which is frequently mutated in human cancers.

Antiviral Activity: Recent studies have indicated that inhibitors of squalene synthase, such as zaragozic acid A, can interfere with the life cycle of certain viruses. Hepatitis C virus (HCV) and Dengue virus replication have been shown to be reduced by these compounds, as these viruses exploit host cholesterol metabolism for their own production. acs.orgnih.gov

Neurobiology: Research has shown that treatment with zaragozic acid can reduce cholesterol levels in neurons, which in turn impairs synaptic vesicle exocytosis. scispace.com This finding opens up avenues for using these compounds as tools to study the role of cholesterol in synaptic function and neuronal health.

The diverse biological profile of the zaragozic acid family suggests that these natural products and their synthetic analogues could serve as valuable leads for developing therapies against a range of diseases, from hypercholesterolemia to infectious diseases and cancer. nih.govnih.gov Further investigation is needed to fully characterize these additional activities and to optimize the zaragozic acid scaffold for each specific therapeutic application.

Q & A

Q. Advanced Analytical Focus

  • X-ray crystallography : Used to resolve ambiguities in intermediates (e.g., α-hydroxy ester 7 ) and confirm core stereochemistry .
  • NMR spectroscopy :
    • <sup>13</sup>C/<sup>1</sup>H coupling for assigning contiguous stereocenters .
    • NOESY to validate spatial arrangements in tricyclic intermediates .
  • Chiral HPLC/Kinetic resolution : Separated (±)-7 into enantiomers via O2-mediated oxidative kinetic resolution (48% yield for (−)-7) .

How do structural modifications in this compound analogs influence their binding affinity to squalene synthase, and what experimental models are used to assess this?

Q. Advanced Structure-Activity Focus

  • Side-chain modifications :
    • C6 acyl group : Extends into the cofactor-binding cavity of SQS; truncation reduces potency .
    • C1-C6’ subunit : Enantioselective synthesis via Ti(OiPr)2TADDOL-catalyzed alkyne addition achieves 94:6 enantiomeric ratio, critical for binding .
  • Experimental models :
    • Enzyme inhibition assays : Ki measurements using recombinant SQS .
    • Bacterial homologs : Testing against Staphylococcus aureus dehydrosqualene synthase (CrtM) revealed conserved binding modes, enabling antimicrobial applications .

What role do protecting-group strategies play in the synthesis of this compound, and how are they optimized for scalability?

Q. Advanced Methodological Focus

  • Silicon-based protection :
    • TBS groups mask secondary alcohols while leaving reactive sites (e.g., C3-OH) accessible for downstream functionalization .
    • Selective deprotection : TsOH/MeOH cleaves silyl ethers without affecting ester groups, enabling gram-scale synthesis .
  • Terminal benzyl groups : Facilitate late-stage deprotection via hydrogenolysis, though debenzylation post-acylation proved impractical .

How does the biosynthetic origin of this compound inform synthetic strategies for its polyketide core?

Q. Basic Biosynthetic Focus

  • Natural building blocks : ZAC’s core derives from repeating glycolic acid units, inspiring oligomerization strategies to mimic biosynthesis .
  • Fungal precursors : Insights from Leptodontium elatius fermentation guided the design of bicyclic ketal intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.